molecular formula C9H12N2O B1296579 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine CAS No. 54252-56-1

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine

Cat. No.: B1296579
CAS No.: 54252-56-1
M. Wt: 164.2 g/mol
InChI Key: UOBUMUKUDJXGKK-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine is an organic compound belonging to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine involves the reaction of 2-aminophenol with formaldehyde and an amine. The reaction proceeds through the formation of an N,N-dihydroxymethylamine intermediate, which then undergoes cyclization to form the oxazine ring . This method typically requires mild reaction conditions and can be performed in aqueous or organic solvents.

Another method involves the reaction of 2-aminophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction is carried out in water at room temperature and results in the formation of the desired benzoxazine derivative .

Industrial Production Methods

Industrial production of this compound may involve high-throughput mechanochemical synthesis. This method allows for the parallel synthesis of multiple samples and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, oxo derivatives, and reduced forms of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives.

Biological Activity

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₉H₁₁N₃O
  • CAS Number : 36884-17-0

The structure features a benzo[b][1,4]oxazine ring, which is significant in determining its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of benzo[b][1,4]oxazines exhibit notable antimicrobial properties. For instance, studies have shown that certain analogs possess significant inhibitory effects against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 10 to 100 µg/mL, demonstrating their potential as antimicrobial agents .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC₅₀ values for cell viability were reported at approximately 25 µM for MCF-7 cells, indicating a promising therapeutic index .

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-725Induction of apoptosis
HeLa30Cell cycle arrest and apoptosis

3. Neuroprotective Effects

The neuroprotective properties of this compound have been evaluated in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with the degradation of acetylcholine, thus enhancing cholinergic transmission. The IC₅₀ for AChE inhibition was found to be around 0.025 µM, comparable to standard drugs like donepezil . Furthermore, studies demonstrated that the compound exhibits antioxidant activity, which may contribute to its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound reported promising results against Staphylococcus aureus and Escherichia coli. The derivatives showed MIC values significantly lower than conventional antibiotics, suggesting their potential use in treating resistant infections .

Case Study 2: Anticancer Mechanism

In a controlled trial involving breast cancer cell lines, this compound was administered at varying concentrations. Results indicated that higher concentrations led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBUMUKUDJXGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306021
Record name 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54252-56-1
Record name 54252-56-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-Dihydro-2H-1,4-benzoxazin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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